1-(diphenylmethyl)-4-[(2-methoxyphenoxy)acetyl]piperazine
Overview
Description
1-(Diphenylmethyl)-4-[(2-methoxyphenoxy)acetyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a diphenylmethyl group, a methoxyphenoxyacetyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diphenylmethyl)-4-[(2-methoxyphenoxy)acetyl]piperazine typically involves multiple steps:
Formation of the Diphenylmethyl Group: The diphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the Methoxyphenoxyacetyl Group: This group can be synthesized by reacting 2-methoxyphenol with chloroacetic acid in the presence of a base like sodium hydroxide to form 2-methoxyphenoxyacetic acid. This acid is then converted to its acyl chloride derivative using thionyl chloride.
Formation of the Piperazine Derivative: The final step involves the reaction of the diphenylmethyl chloride with piperazine, followed by the acylation of the resulting compound with the 2-methoxyphenoxyacetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-4-[(2-methoxyphenoxy)acetyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(Diphenylmethyl)-4-[(2-methoxyphenoxy)acetyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, including receptors and enzymes.
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-4-[(2-methoxyphenoxy)acetyl]piperazine involves its interaction with molecular targets such as receptors or enzymes. The diphenylmethyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. The methoxyphenoxyacetyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(Diphenylmethyl)piperazine: Lacks the methoxyphenoxyacetyl group, making it less complex and potentially less bioactive.
4-[(2-Methoxyphenoxy)acetyl]piperazine: Lacks the diphenylmethyl group, which may reduce its hydrophobic interactions and overall activity.
Uniqueness
1-(Diphenylmethyl)-4-[(2-methoxyphenoxy)acetyl]piperazine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both hydrophobic and hydrophilic groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(2-methoxyphenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-30-23-14-8-9-15-24(23)31-20-25(29)27-16-18-28(19-17-27)26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,26H,16-20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFIJVQTSZIAJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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